

# Physical and chemical properties of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

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## Compound of Interest

Compound Name: *cis-Hexahydro-1H-isoindole-1,3(2H)-dione*

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## An In-depth Technical Guide to cis-Hexahydro-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**cis-Hexahydro-1H-isoindole-1,3(2H)-dione**, also known as cis-1,2-cyclohexanedicarboximide, is a saturated heterocyclic compound. It belongs to the family of isoindole-1,3-diones, a class of compounds that has garnered significant interest in medicinal chemistry. The isoindole-1,3-dione scaffold is a key structural feature in a variety of biologically active molecules, most notably thalidomide and its analogs (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma and other hematologic malignancies.<sup>[1][2]</sup> These compounds are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties of **cis-hexahydro-1H-isoindole-1,3(2H)-dione**, along with experimental protocols for their determination and a proposed biological signaling pathway.

### Physical Properties

**cis-Hexahydro-1H-isoindole-1,3(2H)-dione** is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> It is sparingly soluble in water but shows solubility in various organic solvents.<sup>[1]</sup> While a definitive boiling point has not been documented, its melting point has been reported in a range, suggesting it may decompose upon heating.

Table 1: Physical Properties of **cis-Hexahydro-1H-isoindole-1,3(2H)-dione**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub>	[3]
Molecular Weight	153.18 g/mol	[3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	133-138 °C	[3]
Boiling Point	Not available	
Solubility	Sparingly soluble in water; Soluble in some organic solvents.	[1]
pKa (predicted)	~11.97	[1]

## Chemical Properties and Reactivity

The chemical behavior of **cis-hexahydro-1H-isoindole-1,3(2H)-dione** is characterized by the presence of the imide functional group. The nitrogen atom of the imide is weakly acidic, allowing for the formation of N-substituted derivatives. The carbonyl groups are susceptible to nucleophilic attack. The cyclohexane ring can undergo various conformational changes and substitution reactions.

The synthesis of **cis-hexahydro-1H-isoindole-1,3(2H)-dione** can be achieved through the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a nitrogen source, such as ammonia or urea, under heating.

## Spectroscopic Data

Detailed experimental spectra for **cis-hexahydro-1H-isoindole-1,3(2H)-dione** are not readily available in the public domain. However, data from closely related compounds and database entries provide valuable insights.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The two protons on the carbons adjacent to the carbonyl groups would be deshielded. The N-H proton of the imide group would appear as a broad singlet.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum for cis-1,2-Cyclohexanedicarboximide has been reported with the following key shifts:

- Carbonyl Carbons (C=O): Expected to be in the range of 175-185 ppm.
- Carbons adjacent to carbonyls (-CH-CO): Expected around 40-50 ppm.
- Cyclohexane carbons (-CH<sub>2</sub>-): Expected in the range of 20-30 ppm.

**Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups of the imide.

- N-H stretch: A broad band around 3200 cm<sup>-1</sup>.
- C=O stretch (asymmetric): A strong band around 1770-1790 cm<sup>-1</sup>.
- C=O stretch (symmetric): A strong band around 1700-1720 cm<sup>-1</sup>.
- C-N stretch: Around 1300-1350 cm<sup>-1</sup>.

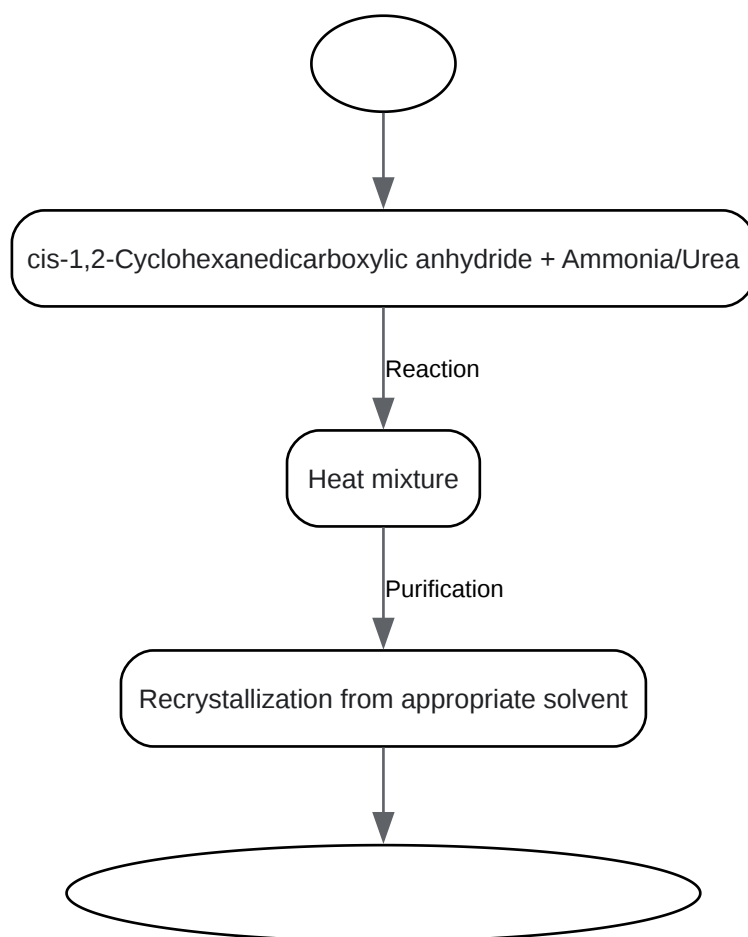
**Mass Spectrometry:** The mass spectrum would show the molecular ion peak (M<sup>+</sup>) at m/z 153. Fragmentation would likely involve the loss of CO, and cleavage of the cyclohexane ring.

## Experimental Protocols

### Synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

A common method for the synthesis of imides is the reaction of the corresponding anhydride with a nitrogen source.

Workflow for the Synthesis of **cis-Hexahydro-1H-isoindole-1,3(2H)-dione**



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Caption: Synthetic workflow for **cis-Hexahydro-1H-isoindole-1,3(2H)-dione**.

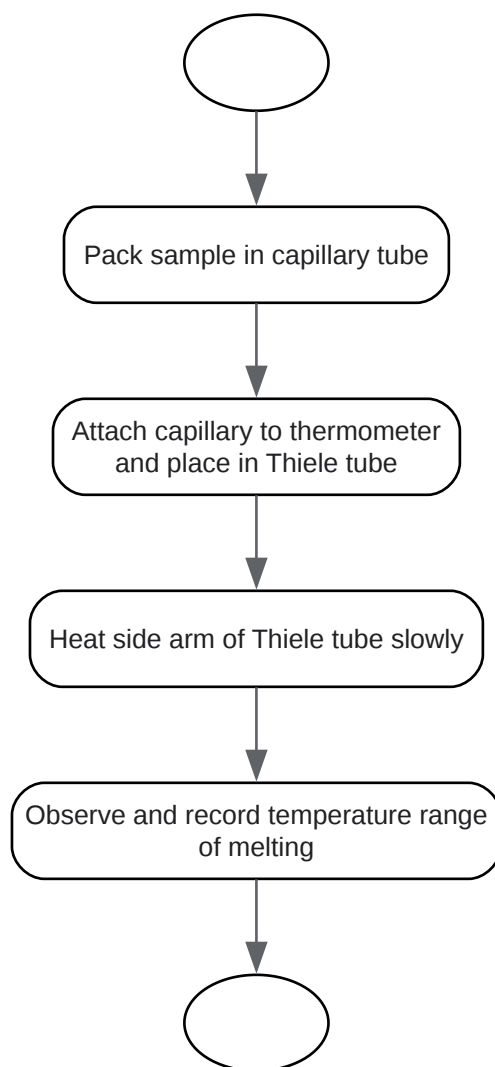
#### Detailed Protocol:

- In a round-bottom flask, combine cis-1,2-cyclohexanedicarboxylic anhydride and a molar excess of urea (or pass ammonia gas through a solution of the anhydride).
- Heat the mixture gently at first, then increase the temperature to above the melting point of the anhydride (around 32-34°C).
- Continue heating for a specified time to ensure the completion of the reaction (monitoring by TLC may be necessary).
- Cool the reaction mixture to room temperature.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure **cis-hexahydro-1H-isoindole-1,3(2H)-dione**.

## Determination of Melting Point (Thiele Tube Method)

Experimental Workflow for Melting Point Determination



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Caption: Workflow for melting point determination using a Thiele tube.

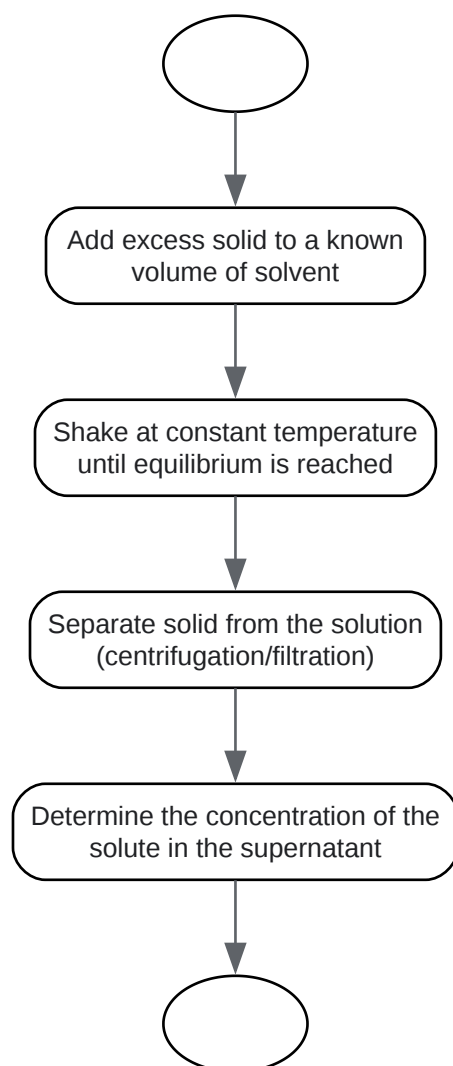
Detailed Protocol:

- Finely powder a small amount of the crystalline sample.

- Pack the powdered sample into a capillary tube to a height of 2-3 mm.[\[4\]](#)
- Attach the capillary tube to a thermometer using a rubber band or a piece of tubing.[\[5\]](#)
- Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.[\[5\]](#)
- Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is level with the thermometer bulb.[\[4\]](#)
- Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[\[4\]](#)
- Observe the sample closely. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[\[4\]](#)

## Determination of Solubility (Shake-Flask Method)

Experimental Workflow for Solubility Determination



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Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

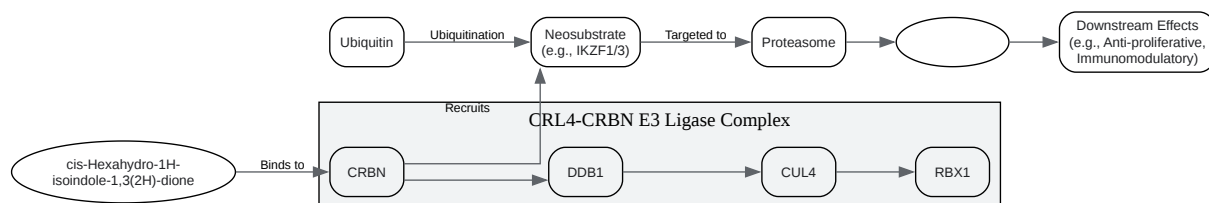
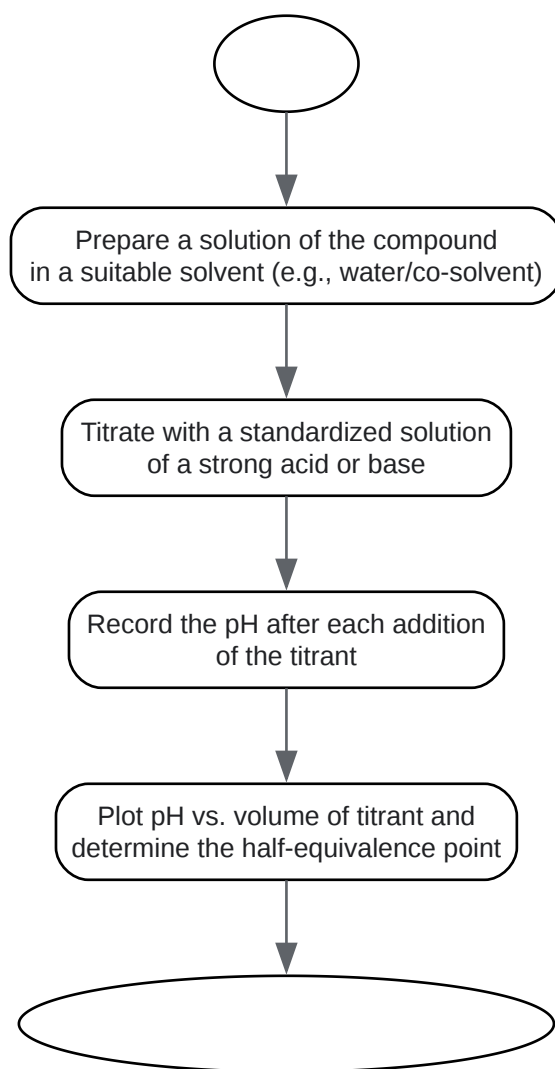
- Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a vial or flask).[6]
- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
- After equilibration, allow the undissolved solid to settle.

- Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter.[8]
- Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[6]

## Determination of pKa (Potentiometric Titration)

Experimental Workflow for pKa Determination





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